Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate
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Overview
Description
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol. This compound is used in various scientific research fields, including medicinal chemistry, chemical synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form 3-(2-hydroxyethyl)cyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production methods for methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate are not well-documented in the literature. the general principles of esterification and the use of acid catalysts are likely to be employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are typically employed.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: Formation of 3-(2-hydroxyethyl)cyclobutanol.
Substitution: Formation of 3-(2-chloroethyl)cyclobutane-1-carboxylate or 3-(2-aminoethyl)cyclobutane-1-carboxylate.
Scientific Research Applications
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The molecular targets and pathways involved would vary based on the specific drug being synthesized .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-hydroxyethyl)cyclopentane-1-carboxylate
- Methyl 3-(2-hydroxyethyl)cyclohexane-1-carboxylate
- Methyl 3-(2-hydroxyethyl)cycloheptane-1-carboxylate
Uniqueness
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with unique structural features.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7,9H,2-5H2,1H3 |
InChI Key |
FMSCYNDODWVHRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)CCO |
Origin of Product |
United States |
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